Predicted Lipophilicity (XlogP) Differentiation from Raspberry Ketone
The target compound 1-(4-hydroxyphenyl)butan-2-one exhibits a predicted XlogP of 1.70, compared to a reported XlogP of approximately 1.5 for raspberry ketone (4-(4-hydroxyphenyl)butan-2-one, CAS 5471-51-2) [1][2]. This ~0.2 log unit difference corresponds to an approximately 1.6-fold higher predicted octanol-water partition coefficient, indicating measurably greater lipophilicity for the 1-positional isomer. The Atomic LogP (AlogP) for the target compound is calculated as 1.91 [1], while for raspberry ketone the experimentally informed logD (pH 7.4) has been determined as 1.84 [3]. Although these values derive from different computational methods, the consistent trend suggests that relocating the phenyl group from the 4-position to the 1-position of butan-2-one increases lipophilicity, which may affect membrane permeability, protein binding, and pharmacokinetic behavior.
| Evidence Dimension | Predicted octanol-water partition coefficient (XlogP) |
|---|---|
| Target Compound Data | XlogP = 1.70; AlogP = 1.91 (Plantaedb computational prediction) [1] |
| Comparator Or Baseline | Raspberry ketone (CAS 5471-51-2): XlogP ≈ 1.5 (caps.ncbs.res.in) [2]; experimentally determined logD = 1.84 at pH 7.4 [3] |
| Quantified Difference | ΔXlogP ≈ +0.2 (target more lipophilic); ~1.6× higher partition coefficient |
| Conditions | Computational predictions; raspberry ketone logD measured by McPherson et al. (2024) using TPSS/def2-TZVP geometries with M06-2X/def2-TZVPP single-point energies; pH 7.4, 298.15 K |
Why This Matters
A 0.2 log unit higher XlogP can meaningfully shift a compound's position in Lipinski-type drug-likeness filters and alter predicted ADME profiles, making the 1-isomer potentially more suitable for applications requiring enhanced membrane permeability.
- [1] Plantaedb. p-Hydroxyphenylbutanone. XlogP: 1.70; AlogP: 1.91. View Source
- [2] Phytochemical: Raspberry Ketone. XlogP: 1.5. Caps.ncbs.res.in. View Source
- [3] McPherson PAC, McKenna N, Johnston BM. Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one ('Raspberry Ketone') Evaluated Using a Computational Chemistry Approach. ACS Omega. 2024;9:24063-24071. logD = 1.84; pKa = 9.95. View Source
